beta-Citraurin

Carotenoid cleavage dioxygenase Substrate specificity Biosynthetic pathway analysis

Detecting fraudulent citrus peel adulteration in juice products demands a peel-exclusive analytical marker. beta-Citraurin-strictly localized in citrus flavedo and absent from juice vesicles per HPLC-PDA tissue mapping-provides this definitive marker, enabling dual-marker authentication protocols when paired with juice-specific violaxanthin. • Enables ratio-based color grading: (9Z)-violaxanthin:beta-citraurin ratios decline from >50 to <10 with increasing color quality, supporting instrument-based market grading. • Essential substrate-specific standard for CitCCD4/CCD4b enzyme activity assays; β-carotene and lycopene serve as validated negative controls owing to strict enzyme substrate specificity. Supplied with lot-specific HPLC chromatogram, UV/Vis spectrum, and SDS.

Molecular Formula C30H40O2
Molecular Weight 432.6 g/mol
CAS No. 650-69-1
Cat. No. B162417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Citraurin
CAS650-69-1
Synonyms(3R)‐3‐Hydroxy‐8’‐apo‐β‐caroten‐8’‐al
Molecular FormulaC30H40O2
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C
InChIInChI=1S/C30H40O2/c1-23(12-8-9-13-24(2)15-11-17-26(4)22-31)14-10-16-25(3)18-19-29-27(5)20-28(32)21-30(29,6)7/h8-19,22,28,32H,20-21H2,1-7H3/b9-8+,14-10+,15-11+,19-18+,23-12+,24-13+,25-16+,26-17+/t28-/m1/s1
InChIKeyAVPAEFHIEZLSLZ-QCPGYTKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Citraurin Overview


beta-Citraurin (CAS 650-69-1, molecular formula C30H40O2, molecular weight 432.64 g/mol) is a C30 apocarotenoid pigment that imparts the characteristic reddish-orange coloration to the peel of various citrus fruits, including Satsuma mandarin (Citrus unshiu), sweet orange (Citrus sinensis), and huyou (Citrus changshanensis) [1]. Structurally classified as 3-hydroxy-8′-apo-β-caroten-8′-al, this carotenoid aldehyde exhibits maximum light absorption at approximately 456–462 nm [1]. Unlike abundant C40 carotenoids such as β-carotene or β-cryptoxanthin, beta-citraurin is a cleavage-derived C30 apocarotenoid with a distinct biosynthetic origin and a highly restricted tissue distribution profile [2].

Product Type

C30 Apocarotenoid Analytical Standard

Primary Context

Citrus peel pigmentation and biosynthetic pathway research

Method Fit

Supports CitCCD4 enzyme activity assays and tissue-specific HPLC analysis

Why beta-Citraurin Substitution Fails


beta-Citraurin cannot be functionally substituted by more abundant or commercially accessible carotenoids such as β-carotene, lycopene, or β-cryptoxanthin due to fundamental biochemical and biosynthetic distinctions. First, beta-citraurin is a C30 apocarotenoid produced exclusively through the enzymatic cleavage of specific C40 xanthophyll substrates (β-cryptoxanthin and zeaxanthin) by the carotenoid cleavage dioxygenase CitCCD4/CCD4b, whereas β-carotene, lycopene, α-carotene, and violaxanthin are not cleaved by this enzyme [1]. Second, beta-citraurin exhibits a pronounced tissue-specific distribution confined predominantly to citrus flavedo (peel), in stark contrast to violaxanthin, 9-cis-violaxanthin, and luteoxanthin, which accumulate preferentially in juice vesicles [2]. Third, beta-citraurin demonstrates a narrow temperature optimum for accumulation (15°C) with strong inhibition at moderately elevated temperatures (20–25°C), a regulatory pattern not shared by most other citrus carotenoids [3]. These distinctions render generic carotenoid substitution scientifically invalid for applications requiring beta-citraurin-specific colorimetric properties, biosynthetic pathway analysis, or temperature-dependent accumulation studies.

Biosynthetic Mismatch

Common C40 carotenoids (e.g., β-carotene, lycopene) are not substrates for CitCCD4. β-Citraurin biosynthesis cannot be bypassed using these precursors.

Tissue Distribution

β-Citraurin is reported exclusively in peel (flavedo). Violaxanthin and luteoxanthin show inverse juice-vesicle localization, limiting direct analytical substitution.

Regulatory Profile

Accumulation is favored at 15°C and suppressed at 20–25°C, a thermal response distinct from most other carotenoids in citrus tissue.

beta-Citraurin Differentiation Evidence


CitCCD4 Substrate Specificity

beta-Citraurin biosynthesis occurs exclusively through CitCCD4 (carotenoid cleavage dioxygenase 4)-mediated cleavage of β-cryptoxanthin and zeaxanthin at the 7,8 or 7′,8′ double bond position. Functional enzyme assays demonstrated that CitCCD4 exhibited strict substrate specificity, cleaving β-cryptoxanthin and zeaxanthin while showing no cleavage activity whatsoever against lycopene, α-carotene, β-carotene, all-trans-violaxanthin, or 9-cis-violaxanthin [1]. This substrate specificity directly differentiates beta-citraurin from carotenoids that are not substrates for CitCCD4, establishing a unique biosynthetic requirement that cannot be bypassed.

CitCCD4 Substrate Specificity
Head-to-head
Cleaved: β-cryptoxanthin, zeaxanthin. Not cleaved: lycopene, α-carotene, β-carotene, violaxanthin.
Supports strict substrate specificity review.
In vitro recombinant CitCCD4 enzyme context.
Carotenoid cleavage dioxygenase Substrate specificity Biosynthetic pathway analysis

Peel-Exclusive Accumulation vs. Juice Vesicle Xanthophylls

beta-Citraurin demonstrates a highly restricted tissue distribution profile that is opposite to that of several major citrus xanthophylls. HPLC-PDA analysis of carotenoid composition across peel and juice vesicle tissues revealed that beta-citraurin occurred exclusively in the peel (flavedo) of oranges and was completely absent from juice vesicles. Conversely, violaxanthin, 9-cis-violaxanthin, and luteoxanthin were found in juice vesicles but not in peel [1]. This inverse tissue compartmentalization represents a quantifiable differentiation parameter that precludes functional interchangeability.

Peel-Exclusive Accumulation
Head-to-head
β-Citraurin: present in peel, absent in juice vesicles. Inverse pattern observed for violaxanthin and luteoxanthin.
Supports tissue-specific marker utility for peel authentication.
HPLC-PDA analysis of Citrus sinensis tissues.
Tissue-specific carotenoid distribution Citrus peel pigmentation Chromoplast compartmentalization

Red Peel Coloration Contribution

In a comparative analysis of twelve fully ripe red-peeled citrus cultivars with diverse genetic backgrounds, beta-citraurin constituted 9.4% to 26.7% of total carotenoids, ranking as the second or third most abundant colored carotenoid across all twelve cultivars [1]. Statistical analysis of carotenoid composition and content demonstrated that among the main carotenoids evaluated, beta-citraurin exhibited the highest correlation with the red visual appearance of the cultivars [1]. Concurrently, β-cryptoxanthin accounted for 3.6% to 16.4% of total carotenoids and showed a significant positive correlation with citrus color index (CCI), but its correlation strength was lower than that of beta-citraurin [1].

Red Peel Coloration
Reported
9.4% – 26.7% of total carotenoids in 12 red-peeled citrus cultivars.
Ranked strongest association with red visual appearance in tested panel.
β-cryptoxanthin correlation lower (3.6% – 16.4%).
Fruit color index Carotenoid profiling Citrus quality grading

Temperature-Dependent Accumulation

beta-Citraurin accumulation in red-peeled huyou (Citrus changshanensis) exhibits a pronounced temperature dependency that distinguishes it from other carotenoid accumulation patterns. Storage experiments revealed that beta-citraurin accumulation and peel coloration were maximally favored at 15°C, while being strongly inhibited at moderately elevated temperatures of 20°C and 25°C [1]. The expression of phytoene synthase 1 (PSY1) and CCD4b1—the key gene for beta-citraurin biosynthesis—was higher at 10°C and 15°C and significantly lower at 20°C and 25°C, paralleling the temperature effects on beta-citraurin accumulation [1]. Exogenous ethylene application for 3 days produced no observable effect on beta-citraurin accumulation, indicating that temperature, rather than ethylene, is the dominant regulatory factor [1].

Temperature-Dependent Accumulation
Cross-study
Maximal accumulation at 15°C; strongly inhibited at 20°C and 25°C.
Context-dependent: requires strict temperature control during storage.
Postharvest study; ethylene application showed no effect.
Postharvest storage temperature Carotenoid accumulation regulation Peel coloration optimization

CCD4b1 Transcript Abundance

The molecular basis for beta-citraurin accumulation in red-peeled citrus is linked to dramatically elevated expression of carotenoid cleavage dioxygenase 4b1 (CCD4b1). In red-peeled huyou (a spontaneous mutant of Citrus changshanensis), the transcript level of CCD4b1 accounted for 99.0% of total transcript abundance among all CCD4 family members in the peel, and this expression level was nearly 100 times higher than that observed in ordinary (non-red) huyou peel [1]. This expression differential quantitatively distinguishes beta-citraurin-accumulating cultivars from non-accumulating counterparts at the transcriptional level.

CCD4b1 Transcript Abundance
Head-to-head
~100-fold higher expression in red-peeled mutant vs. ordinary huyou peel.
Supports transcriptional marker correlation with pigment accumulation.
CCD4b1 accounts for 99.0% of total CCD4 transcripts.
CCD4b1 gene expression Mutant citrus peel Transcriptional regulation

beta-Citraurin Validated Applications


Citrus Peel Authenticity Verification

beta-Citraurin's exclusive localization in citrus peel (flavedo)—and complete absence from juice vesicles as demonstrated by HPLC-PDA tissue distribution analysis —establishes this compound as a unique analytical marker for detecting fraudulent addition of peel fractions to citrus juice products. Its inverse compartmentalization relative to violaxanthin, 9-cis-violaxanthin, and luteoxanthin (which accumulate in juice vesicles but not peel) enables dual-marker authentication protocols that cannot be performed using generic carotenoid standards. beta-Citraurin esters have been identified as unique flavedo constituents of mature fruit that specifically support the detection of fraudulent use of peel fractions during orange juice production .

Citrus Color Quality Grading

The color quality of mature orange flavedo is quantitatively dependent on the content and relative amounts of (9Z)-violaxanthin and beta-citraurin. Quantitative analysis has demonstrated that increased color intensity is associated with a decline in the (9Z)-violaxanthin:beta-citraurin ratio from greater than 50 to below 10, along with concomitant increases in both (9Z)-violaxanthin and beta-citraurin absolute content . This ratio-based metric enables accurate, instrument-based color-grading of orange fruit for local and export markets , providing a procurement-relevant quality parameter that cannot be derived from total carotenoid measurements alone.

CitCCD4 Enzymatic Activity Assays

Functional analysis of CitCCD4 (carotenoid cleavage dioxygenase 4) has established that this enzyme exhibits strict substrate specificity, cleaving only β-cryptoxanthin and zeaxanthin at the 7,8 or 7′,8′ position while showing no cleavage activity toward lycopene, α-carotene, β-carotene, all-trans-violaxanthin, or 9-cis-violaxanthin . Consequently, beta-citraurin is an essential analytical standard for CitCCD4/CCD4b enzyme activity assays, pathway elucidation studies, and metabolic engineering efforts targeting enhanced beta-citraurin production. The use of non-substrate carotenoids (e.g., β-carotene or lycopene) as controls in such assays provides a validated negative-control framework .

Postharvest Temperature-Controlled Storage

beta-Citraurin accumulation exhibits a pronounced temperature optimum of 15°C, with strong inhibition observed at moderately elevated temperatures of 20°C and 25°C . The expression of CCD4b1 and PSY1 parallels these temperature effects, showing higher transcript levels at 10–15°C and significant reduction at 20–25°C . Exogenous ethylene application for 3 days produces no observable effect on beta-citraurin accumulation , indicating that temperature—not ethylene—is the dominant regulatory factor. These findings directly inform postharvest storage and handling protocols for citrus materials intended for beta-citraurin extraction or analytical reference material preparation.

Application
Selection Property
Validation Focus
Citrus Peel Authenticity Verification
Peel-exclusive analytical marker context
Tissue-specific HPLC distribution analysis
Citrus Color Quality Grading
(9Z)-Violaxanthin:β-citraurin ratio
Color index correlation model
CitCCD4 Enzymatic Activity Assays
Restricted substrate specificity
Cleavage activity detection
Postharvest Temperature-Controlled Storage
Narrow thermal response profile
15°C accumulation optimization review

Technical Documentation Hub

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17 linked technical documents
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